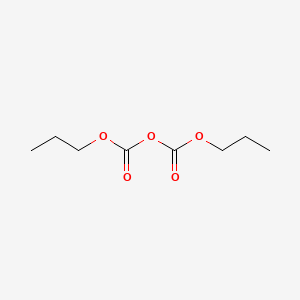
Dipropyl dicarbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dipropyl dicarbonate is an organic compound with the molecular formula C7H14O5. It belongs to the class of dicarbonates, which are characterized by the presence of two carbonate groups sharing an oxygen atom. This compound is known for its applications in various chemical reactions and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
Dipropyl dicarbonate can be synthesized through the transesterification of diethyl carbonate with propanol. The reaction typically involves the use of a catalyst such as sodium ethoxide or potassium tert-butoxide. The reaction conditions include moderate temperatures (around 60-80°C) and reduced pressure to facilitate the removal of by-products like ethanol.
Industrial Production Methods
In an industrial setting, this compound is produced using continuous flow reactors to ensure consistent quality and yield. The process involves the same transesterification reaction but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize waste.
化学反応の分析
Types of Reactions
Dipropyl dicarbonate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to form propanol and carbon dioxide.
Transesterification: It can react with other alcohols to form different carbonate esters.
Decomposition: At elevated temperatures (300-400°C), it decomposes to yield carbon dioxide, alkenes, and alcohols.
Common Reagents and Conditions
Catalysts: Sodium ethoxide, potassium tert-butoxide.
Solvents: Toluene, diglyme.
Temperature: 60-80°C for transesterification, 300-400°C for decomposition.
Major Products
Hydrolysis: Propanol and carbon dioxide.
Transesterification: Various carbonate esters depending on the alcohol used.
Decomposition: Carbon dioxide, alkenes, and alcohols.
科学的研究の応用
Dipropyl dicarbonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of polycarbonates and polyesters.
Biology: Investigated for its potential use in biocompatible materials due to its biodegradability.
Medicine: Explored for its potential in drug delivery systems owing to its ability to form stable complexes with various drugs.
作用機序
The mechanism of action of dipropyl dicarbonate involves its ability to undergo ester-carbonate exchange reactions. This process is catalyzed by alkoxides, leading to the formation of polycarbonates and polyesters. The molecular targets include hydroxyl groups in diols and alcohols, which react with the carbonate groups in this compound to form new ester bonds .
類似化合物との比較
Similar Compounds
Dimethyl dicarbonate: Used as a preservative and sterilizing agent in the food and beverage industry.
Diethyl dicarbonate: Employed in organic synthesis and as a solvent for various chemical reactions.
Di-tert-butyl dicarbonate: Commonly used as a protecting group for amines in organic synthesis.
Uniqueness
Dipropyl dicarbonate is unique due to its balanced properties of reactivity and stability, making it suitable for a wide range of applications. Its ability to form stable polycarbonates and polyesters under mild conditions sets it apart from other dicarbonates, which may require more stringent reaction conditions .
特性
CAS番号 |
43086-15-3 |
|---|---|
分子式 |
C8H14O5 |
分子量 |
190.19 g/mol |
IUPAC名 |
propoxycarbonyl propyl carbonate |
InChI |
InChI=1S/C8H14O5/c1-3-5-11-7(9)13-8(10)12-6-4-2/h3-6H2,1-2H3 |
InChIキー |
APGAJOXIADQGSH-UHFFFAOYSA-N |
正規SMILES |
CCCOC(=O)OC(=O)OCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-Dimethyldodecahydropyrano[2,3-b]indol-1-ium chloride](/img/structure/B14664621.png)



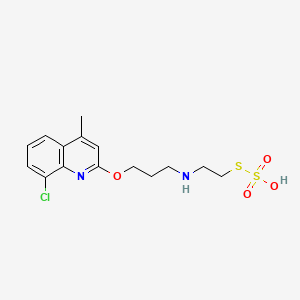
![2-[3-[3-Thiazolidinyl]propoxy]-4-[trifluoromethyl]quinoline](/img/structure/B14664671.png)
![1,2-Bis[2-(2-chloroethoxy)ethoxy]benzene](/img/structure/B14664679.png)
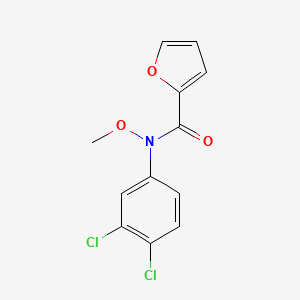

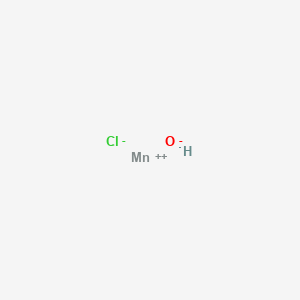
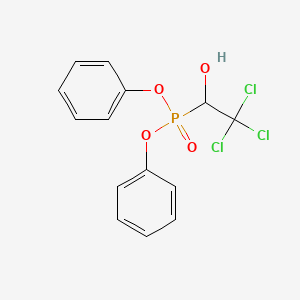
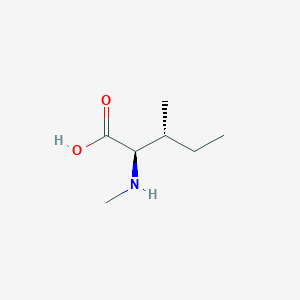
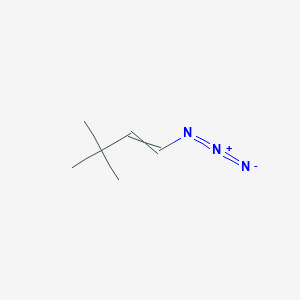
![1-{1-[2-(Benzyloxy)ethyl]-2-oxopyrrolidin-3-yl}pyrimidine-2,4(1h,3h)-dione](/img/structure/B14664722.png)
